molecular formula C19H23NO3 B1676221 Mavoglurant CAS No. 543906-09-8

Mavoglurant

カタログ番号 B1676221
CAS番号: 543906-09-8
分子量: 313.4 g/mol
InChIキー: ZFPZEYHRWGMJCV-ZHALLVOQSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Mavoglurant, also known as AFQ-056, is an experimental drug candidate primarily studied for the treatment of fragile X syndrome and other conditions . It is a small molecule that belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Molecular Structure Analysis

Mavoglurant is a structurally novel, non-competitive mGlu5 receptor antagonist . It has a chemical formula of C19H23NO3 and an average molecular weight of 313.397 . The compound belongs to the class of organic compounds known as indoles and derivatives . These are organic compounds containing an indole, which is a bicyclic ring system made up of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .

科学的研究の応用

Specific Scientific Field

The specific scientific field is Neuroscience and Genetic Disorders .

Comprehensive and Detailed Summary of the Application

Mavoglurant, also known as AFQ-056, is an experimental drug candidate for the treatment of Fragile X Syndrome (FXS) and other conditions . It exerts its effect as an antagonist of the metabotropic glutamate receptor 5 (mGluR 5) . FXS is the most common monogenic cause of inherited intellectual and developmental disabilities .

Detailed Description of the Methods of Application or Experimental Procedures

In the studies, participants were stratified by methylation status and randomized to receive mavoglurant (25, 50, or 100 mg twice daily) or placebo over 12 weeks . In another study, 21 subjects received a single oral 15-mg dose of Mavoglurant .

Levodopa-induced Dyskinesia

Specific Scientific Field

The specific scientific field is Neurology and Movement Disorders .

Comprehensive and Detailed Summary of the Application

Mavoglurant was in phase II clinical trials for Levodopa-induced dyskinesia . Levodopa-induced dyskinesia is a common side effect of long-term treatment with levodopa in Parkinson’s disease .

Thorough Summary of the Results or Outcomes Obtained

Smoking Cessation

Specific Scientific Field

The specific scientific field is Psychiatry and Addiction Medicine .

Comprehensive and Detailed Summary of the Application

In 2007, Novartis had conducted a clinical study to assess Mavoglurant’s ability to reduce cigarette smoking .

Thorough Summary of the Results or Outcomes Obtained

No results had been published up until now .

Obsessive-Compulsive Disorder

Specific Scientific Field

The specific scientific field is Psychiatry .

Comprehensive and Detailed Summary of the Application

Novartis was conducting a clinical trial with Mavoglurant on obsessive–compulsive disorder .

Thorough Summary of the Results or Outcomes Obtained

Drug-Drug Interaction (DDI) and Age Impact on Pharmacokinetics

Specific Scientific Field

The specific scientific field is Pharmacokinetics .

Comprehensive and Detailed Summary of the Application

A study was conducted to develop and optimize a population whole-body physiologically-based pharmacokinetic (WBPBPK) model for Mavoglurant, to predict the impact of drug-drug interaction (DDI) and age on its pharmacokinetics .

Detailed Description of the Methods of Application or Experimental Procedures

The model was fitted to intravenous (IV) data from a clinical study in adults using a Bayesian approach . The optimized model was used together with a mechanistic absorption model for exploratory Monte Carlo simulations .

Thorough Summary of the Results or Outcomes Obtained

The population model provided a good description of both the median trend and variability in Mavoglurant plasma pharmacokinetics following IV administration in adults . The model can be used to predict plasma and brain (target site) concentration-time profiles following oral administration of various immediate-release formulations of Mavoglurant alone or when co-administered with other drugs, in adults as well as in children .

Treatment in Children with Fragile X Syndrome

Specific Scientific Field

The specific scientific field is Pediatric Neurology and Genetic Disorders .

Comprehensive and Detailed Summary of the Application

A study was conducted to evaluate Mavoglurant pharmacokinetics after single and multiple oral administration in children with Fragile X Syndrome aged from 3 to 11 years .

特性

IUPAC Name

methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-3,3a,5,6,7,7a-hexahydro-2H-indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3/c1-14-5-3-6-15(13-14)8-11-19(22)10-4-7-17-16(19)9-12-20(17)18(21)23-2/h3,5-6,13,16-17,22H,4,7,9-10,12H2,1-2H3/t16-,17-,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFPZEYHRWGMJCV-ZHALLVOQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C#CC2(CCCC3C2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)C#C[C@@]2(CCC[C@@H]3[C@H]2CCN3C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30202777
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Mavoglurant

CAS RN

543906-09-8
Record name Mavoglurant
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=543906-09-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mavoglurant [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0543906098
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mavoglurant
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13004
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Mavoglurant
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30202777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl (3aR,4S,7aR)-4-hydroxy-4-[2-(3-methylphenyl)ethynyl]-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MAVOGLURANT
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GT0I9SV4F6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mavoglurant
Reactant of Route 2
Reactant of Route 2
Mavoglurant
Reactant of Route 3
Reactant of Route 3
Mavoglurant
Reactant of Route 4
Reactant of Route 4
Mavoglurant
Reactant of Route 5
Reactant of Route 5
Mavoglurant
Reactant of Route 6
Reactant of Route 6
Mavoglurant

Citations

For This Compound
1,080
Citations
M Walles, T Wolf, Y Jin, M Ritzau, LA Leuthold… - Drug Metabolism and …, 2013 - ASPET
… Mavoglurant was safe and well tolerated in this study population. Mavoglurant absorption was ≥50% of dose reaching mean plasma C max values of 140 ng/ml (mavoglurant) and 855 …
Number of citations: 21 dmd.aspetjournals.org
D Petrov, I Pedros, ML de Lemos, M Pallas… - Expert opinion on …, 2014 - Taylor & Francis
… Specifically, the authors look at the mavoglurant therapy and the evidence presented … However, few months ago, Novartis decided to discontinue clinical trials of mavoglurant for the …
Number of citations: 38 www.tandfonline.com
E Berry-Kravis, V Des Portes, R Hagerman… - Science translational …, 2016 - science.org
… stratified by methylation status and randomized to receive mavoglurant (25, 50, or 100 mg … weeks of treatment with mavoglurant. The safety and tolerability profile of mavoglurant was as …
Number of citations: 233 www.science.org
A Negida, HS Ghaith, SY Fala, H Ahmed… - Neurological …, 2021 - Springer
… This meta-analysis provides level one evidence that mavoglurant is … mavoglurant for the treatment of LID in patients with PD. Hereby, we evaluated the safety and efficacy of mavoglurant …
Number of citations: 11 link.springer.com
B Gomez-Mancilla, E Berry-Kravis… - Expert opinion on …, 2014 - Taylor & Francis
… -of-concept study of mavoglurant in FXS … mavoglurant in the overall population on day 28, as well as improvements in the total score and several subscores associated with mavoglurant …
Number of citations: 30 www.tandfonline.com
I Vranesic, S Ofner, PJ Flor, G Bilbe, R Bouhelal… - Bioorganic & Medicinal …, 2014 - Elsevier
… /mavoglurant, a structurally novel, non-competitive mGlu5 receptor antagonist. AFQ056/mavoglurant was … In vitro, AFQ056/mavoglurant had an IC 50 of 30 nM in a functional assay with …
Number of citations: 52 www.sciencedirect.com
J Streffer, V Treyer, A Buck, SM Ametamey, M Blagoev… - Neuroimage, 2021 - Elsevier
… 2 received mavoglurant 25 mg and 100 mg, respectively. During Period 3 (7 days after Period 2), cohort 1 and 2 received mavoglurant 200 mg and 400 mg, respectively. Mavoglurant …
Number of citations: 6 www.sciencedirect.com
R Hagerman, S Jacquemont, E Berry-Kravis… - Scientific reports, 2018 - nature.com
… These studies failed to meet their primary objective of showing mavoglurant efficacy versus … different for mavoglurant versus placebo 17,18 . However, mavoglurant was found to be …
Number of citations: 36 www.nature.com
C Trenkwalder, F Stocchi, W Poewe… - Movement …, 2016 - Wiley Online Library
… (study 1: mavoglurant 100 mg twice a day versus placebo, 1.7 [1.31]; study 2: mavoglurant 150 mg twice a … Adverse events incidence was higher with mavoglurant than with placebo. …
D Rutrick, DJ Stein, G Subramanian, B Smith… - Advances in …, 2017 - Springer
Introduction To determine if mavoglurant (modified release) as an augmentation therapy to selective serotonin reuptake inhibitors (SSRIs) could have beneficial effects reducing Yale–…
Number of citations: 32 link.springer.com

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。